An In-depth Technical Guide to (S)-3-Ethynyltetrahydrofuran: A Key Chiral Building Block in Modern Drug Discovery
An In-depth Technical Guide to (S)-3-Ethynyltetrahydrofuran: A Key Chiral Building Block in Modern Drug Discovery
(S)-3-Ethynyltetrahydrofuran is a chiral heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and drug development. Its unique structural features, combining a stereodefined tetrahydrofuran ring with a reactive terminal alkyne, make it a versatile synthon for the construction of complex molecular architectures with high stereochemical control. This guide provides a comprehensive overview of its chemical structure, physical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Chemical Structure and Properties
(S)-3-Ethynyltetrahydrofuran possesses a five-membered saturated ether ring with an ethynyl group at the C3 position. The "(S)" designation indicates the stereochemistry at this chiral center, which is crucial for its specific interactions with biological targets.
Molecular Structure:
Caption: 2D structure of (S)-3-Ethynyltetrahydrofuran.
Physical and Chemical Properties:
A summary of the key physical and chemical properties of (S)-3-Ethynyltetrahydrofuran is presented in the table below. It is important to note that due to its specialized nature as a synthetic intermediate, extensive physical property data is not always readily available in public literature and is often found in supplier-specific documentation.
| Property | Value | Reference |
| Molecular Formula | C₆H₈O | |
| Molecular Weight | 96.13 g/mol | [1] |
| CAS Number | 2702813-85-0 | [1] |
| Appearance | Pale-yellow to yellow-brown liquid | [1] |
| Purity | ≥95% | [1] |
| Storage Temperature | -20 °C | [1] |
Synthesis of (S)-3-Ethynyltetrahydrofuran
The enantioselective synthesis of (S)-3-Ethynyltetrahydrofuran is critical to its application in drug development. A common and effective strategy involves a two-step sequence starting from the readily available chiral precursor, (S)-3-hydroxytetrahydrofuran. This precursor can be synthesized from L-malic acid.[2][3]
Synthetic Scheme:
Caption: General synthetic route to (S)-3-Ethynyltetrahydrofuran.
Detailed Experimental Protocol: A Plausible Two-Step Synthesis
Step 1: Activation of (S)-3-hydroxytetrahydrofuran (Tosylation)
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To a stirred solution of (S)-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).
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Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous DCM dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate. This intermediate may be used in the next step without further purification.
Step 2: Ethynylation
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To a solution of ethynyltrimethylsilane (2.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (2.0 eq, as a solution in hexanes) dropwise. Stir the resulting solution for 30 minutes at this temperature to form lithium (trimethylsilyl)acetylide.
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Add a solution of the tosylated intermediate from Step 1 (1.0 eq) in anhydrous THF to the acetylide solution at -78 °C.
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Allow the reaction mixture to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC or GC-MS.
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Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
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Extract the mixture with diethyl ether. Combine the organic layers and wash with brine.
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Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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The resulting crude product containing the silyl-protected alkyne is then deprotected. Dissolve the crude product in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature for 1-2 hours.
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Neutralize the mixture with dilute HCl and extract with diethyl ether.
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Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford pure (S)-3-Ethynyltetrahydrofuran.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural confirmation and purity assessment of (S)-3-Ethynyltetrahydrofuran. While a publicly available, comprehensive set of spectra is scarce, the expected characteristic signals can be predicted based on its structure.
¹H NMR Spectroscopy (Predicted):
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Terminal Alkyne Proton (≡C-H): A singlet or a narrow triplet (due to long-range coupling) is expected around δ 2.0-2.5 ppm.
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Tetrahydrofuran Ring Protons: A series of complex multiplets would be observed in the region of δ 3.5-4.2 ppm for the protons on the carbons adjacent to the oxygen atom (C2 and C5) and in the region of δ 1.8-2.8 ppm for the protons on the other ring carbons (C3 and C4). The chirality at C3 will result in diastereotopic protons, leading to more complex splitting patterns.
¹³C NMR Spectroscopy (Predicted):
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Alkyne Carbons (C≡C): Two signals are expected in the range of δ 70-90 ppm. The terminal alkyne carbon (≡C-H) will appear as a doublet in a proton-coupled spectrum.
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Tetrahydrofuran Ring Carbons: The carbons of the tetrahydrofuran ring would appear in the upfield region. The carbons adjacent to the oxygen (C2 and C5) are expected around δ 65-75 ppm, while the other ring carbons (C3 and C4) would be found at approximately δ 30-45 ppm.
Infrared (IR) Spectroscopy (Predicted):
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Terminal Alkyne C-H Stretch: A sharp, characteristic peak is expected around 3300 cm⁻¹.
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C≡C Stretch: A weak to medium intensity sharp peak is anticipated in the region of 2100-2140 cm⁻¹.
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C-O-C Stretch: A strong, characteristic absorption for the ether linkage is expected in the range of 1050-1150 cm⁻¹.
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C-H Aliphatic Stretches: Absorptions corresponding to the C-H bonds of the tetrahydrofuran ring will be observed in the 2850-3000 cm⁻¹ region.
Applications in Drug Development
The synthetic utility of (S)-3-Ethynyltetrahydrofuran lies in the versatility of its terminal alkyne functionality, which allows for its incorporation into larger molecules through various carbon-carbon bond-forming reactions. This makes it a valuable intermediate in the synthesis of a range of pharmaceutical agents, including antivirals and anticancer drugs.
Key Reactions and Their Significance:
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Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for creating complex molecular scaffolds.[4] The ethynyl group of (S)-3-Ethynyltetrahydrofuran can be readily coupled with various aromatic and heteroaromatic halides, which are common substructures in drug molecules.
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Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition): The terminal alkyne of (S)-3-Ethynyltetrahydrofuran can undergo a highly efficient and regioselective [3+2] cycloaddition with azides to form 1,2,3-triazoles. This "click" reaction is widely used in drug discovery for lead optimization and the synthesis of bioconjugates due to its high yield, mild reaction conditions, and tolerance of a wide range of functional groups.
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Other Alkyne Reactions: The terminal alkyne can also participate in other transformations such as Glaser coupling, Castro-Stephens coupling, and various addition reactions, further expanding its synthetic utility.
The tetrahydrofuran moiety itself is a common feature in many biologically active natural products and synthetic drugs.[4] It can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability, and can also participate in hydrogen bonding interactions with biological targets. The defined stereochemistry of the (S)-enantiomer ensures specific and potent interactions with the target protein or enzyme.
Workflow for Utilizing (S)-3-Ethynyltetrahydrofuran in Drug Discovery:
Caption: A workflow illustrating the application of (S)-3-Ethynyltetrahydrofuran in a drug discovery program.
Conclusion
(S)-3-Ethynyltetrahydrofuran stands as a testament to the importance of chiral building blocks in modern organic synthesis and medicinal chemistry. Its well-defined stereochemistry and the presence of a synthetically versatile alkyne handle provide chemists with a powerful tool for the efficient and stereocontrolled synthesis of complex and biologically active molecules. As the demand for enantiomerically pure pharmaceuticals continues to grow, the significance of synthons like (S)-3-Ethynyltetrahydrofuran in the drug discovery and development pipeline is set to increase.
References
-
3-Ethynyltetrahydrofuran. MySkinRecipes. Available at: [Link]
- Preparation method of (S)-3-hydroxytetrahydrofuran. Google Patents.
-
3-Hydroxytetrahydrofuran. Wikipedia. Available at: [Link]
- Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran. Google Patents.
-
Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. Available at: [Link]
Sources
- 1. (S)-3-ETHYNYLTETRAHYDROFURAN (CONTAINING CA 20% ETHER) | 2702813-85-0 [sigmaaldrich.com]
- 2. 3-Hydroxytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 3. CN104478833A - Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran - Google Patents [patents.google.com]
- 4. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
